Cas no 1092353-02-0 (4-Bromopyridine-3-carboxylic acid ethyl ester)

4-Bromopyridine-3-carboxylic acid ethyl ester is a versatile brominated pyridine derivative used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include a reactive bromine substituent at the 4-position and an ester group at the 3-position, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, or hydrolysis. The ethyl ester moiety enhances solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly valuable in the preparation of heterocyclic compounds, agrochemicals, and active pharmaceutical ingredients (APIs). Its stable structure and well-defined reactivity make it a reliable building block for constructing complex molecular frameworks.
4-Bromopyridine-3-carboxylic acid ethyl ester structure
1092353-02-0 structure
Product name:4-Bromopyridine-3-carboxylic acid ethyl ester
CAS No:1092353-02-0
MF:C8H8BrNO2
MW:230.058621406555
CID:1191209
PubChem ID:22456177

4-Bromopyridine-3-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Bromopyridine-3-carboxylic acid ethyl ester
    • ethyl 4-bromonicotinate
    • ethyl 4-bromopyridine-3-carboxylate
    • S02-0225
    • DTXSID50625727
    • 1092353-02-0
    • CS-0132198
    • A929743
    • AKOS015917148
    • DB-082579
    • E90567
    • MFCD11656284
    • SCHEMBL6553907
    • Inchi: InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3
    • InChI Key: UOBGHESMEIUDKB-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(C=CN=C1)Br

Computed Properties

  • Exact Mass: 228.97400
  • Monoisotopic Mass: 228.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.501±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 268.1±20.0 ºC (760 Torr),
  • Flash Point: 115.9±21.8 ºC,
  • Solubility: Slightly soluble (5.1 g/l) (25 º C),
  • PSA: 39.19000
  • LogP: 2.02080

4-Bromopyridine-3-carboxylic acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM485616-1g
Ethyl 4-bromonicotinate
1092353-02-0 97%
1g
$151 2022-06-14
Alichem
A029011338-1g
Ethyl 4-bromonicotinate
1092353-02-0 95%
1g
$3068.70 2023-09-04
Alichem
A029011338-250mg
Ethyl 4-bromonicotinate
1092353-02-0 95%
250mg
$940.80 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202838-1g
Ethyl 4-bromonicotinate
1092353-02-0 97%
1g
¥1714.00 2024-08-09
Aaron
AR008Y40-250mg
4-Bromopyridine-3-carboxylic acid ethyl ester
1092353-02-0 95%
250mg
$500.00 2025-02-12
Aaron
AR008Y40-1g
4-Bromopyridine-3-carboxylic acid ethyl ester
1092353-02-0 95%
1g
$800.00 2025-02-12

Additional information on 4-Bromopyridine-3-carboxylic acid ethyl ester

Recent Advances in the Application of 4-Bromopyridine-3-carboxylic acid ethyl ester (CAS: 1092353-02-0) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromopyridine-3-carboxylic acid ethyl ester (CAS: 1092353-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromo and ester functional groups, serves as a versatile intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The unique structural features of this compound make it a valuable scaffold for medicinal chemistry applications.

One of the most notable advancements involves the use of 4-Bromopyridine-3-carboxylic acid ethyl ester as a key intermediate in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for tyrosine kinases, which are implicated in various cancers. The researchers utilized the bromo substituent for further functionalization through cross-coupling reactions, enabling the introduction of diverse pharmacophores. This approach led to the discovery of several potent inhibitors with nanomolar activity against specific cancer cell lines.

In addition to its role in cancer research, recent investigations have highlighted the antimicrobial potential of derivatives synthesized from 4-Bromopyridine-3-carboxylic acid ethyl ester. A team of researchers reported in Bioorganic & Medicinal Chemistry Letters (2024) that certain analogs exhibited remarkable activity against drug-resistant bacterial strains. The ester moiety was found to be crucial for membrane penetration, while the bromo group allowed for further structural optimization. These findings suggest that this compound could serve as a promising starting point for the development of new antibiotics to address the growing threat of antimicrobial resistance.

The synthetic versatility of 4-Bromopyridine-3-carboxylic acid ethyl ester has also been demonstrated in the field of chemical biology. Recent work published in ACS Chemical Biology (2023) described its use as a building block for the creation of activity-based probes. These probes were designed to target specific enzymes involved in metabolic pathways, enabling researchers to study enzyme function in live cells. The bromine atom served as an excellent handle for click chemistry modifications, facilitating the attachment of various reporter groups.

From a safety and pharmacokinetic perspective, recent studies have provided valuable insights into the properties of this compound and its derivatives. Research published in Drug Metabolism and Disposition (2024) investigated the metabolic stability and toxicity profile of several analogs. The results indicated that while the parent compound shows moderate metabolic stability, strategic modifications to the ester group can significantly improve both the pharmacokinetic properties and safety profile. These findings are particularly important for medicinal chemists working on lead optimization.

Looking forward, the unique properties of 4-Bromopyridine-3-carboxylic acid ethyl ester (CAS: 1092353-02-0) position it as a valuable tool in drug discovery and chemical biology. Its synthetic accessibility, combined with the potential for diverse structural modifications, makes it an attractive scaffold for the development of novel therapeutic agents. Future research directions may include exploring its application in targeted protein degradation, the development of covalent inhibitors, and the design of more sophisticated chemical probes for biological studies.

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